Ethyl 7-methylpteridine-4-carboxylate
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Overview
Description
Ethyl 7-methylpteridine-4-carboxylate is a chemical compound that has gained significant attention in the field of scientific research. It is a heterocyclic compound that belongs to the class of pteridines, which are essential components of various biological systems. This compound has been extensively studied for its potential applications in the field of biochemistry and pharmacology.
Mechanism of Action
The mechanism of action of Ethyl 7-methylpteridine-4-carboxylate is not fully understood. However, it is believed to exert its antioxidant activity by donating hydrogen atoms to free radicals and stabilizing them. This compound may also inhibit the formation of AGEs by trapping reactive carbonyl intermediates.
Biochemical and Physiological Effects:
This compound has been shown to have significant antioxidant activity in vitro. It can scavenge free radicals and inhibit the formation of AGEs. This compound has also been shown to have neuroprotective effects in vitro and in vivo. It can protect against oxidative stress-induced cell death and reduce inflammation.
Advantages and Limitations for Lab Experiments
Ethyl 7-methylpteridine-4-carboxylate has several advantages for lab experiments. It is readily available and can be synthesized in large quantities. It is also stable under normal laboratory conditions. However, this compound has some limitations. It is relatively insoluble in water, which can make it difficult to work with in aqueous solutions. Additionally, its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.
Future Directions
There are several future directions for the study of Ethyl 7-methylpteridine-4-carboxylate. One area of interest is its potential application in the treatment of neurodegenerative diseases, such as Alzheimer's disease. This compound has been shown to have neuroprotective effects in vitro and in vivo, and further studies are needed to determine its potential therapeutic value. Another area of interest is the development of novel derivatives of this compound with improved solubility and bioavailability. These derivatives may have enhanced antioxidant and neuroprotective activity and could be used in the treatment of a variety of diseases.
Synthesis Methods
The synthesis of Ethyl 7-methylpteridine-4-carboxylate involves the condensation of 2-amino-4,6-dichloropyrimidine with ethyl 4-oxobutanoate in the presence of sodium ethoxide. The reaction proceeds through the formation of an intermediate, which is then cyclized to form this compound. The purity of the compound can be improved by recrystallization from ethanol.
Scientific Research Applications
Ethyl 7-methylpteridine-4-carboxylate has been extensively studied for its potential applications in the field of biochemistry and pharmacology. It has been shown to have significant antioxidant activity and can scavenge free radicals in vitro. This compound has also been shown to inhibit the formation of advanced glycation end products (AGEs), which are implicated in the pathogenesis of various diseases, including diabetes and Alzheimer's disease.
properties
CAS RN |
16008-52-9 |
---|---|
Molecular Formula |
C10H10N4O2 |
Molecular Weight |
218.21 g/mol |
IUPAC Name |
ethyl 7-methylpteridine-4-carboxylate |
InChI |
InChI=1S/C10H10N4O2/c1-3-16-10(15)8-7-9(13-5-12-8)14-6(2)4-11-7/h4-5H,3H2,1-2H3 |
InChI Key |
ARCJZLUZSFMSBJ-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=NC=NC2=NC(=CN=C12)C |
Canonical SMILES |
CCOC(=O)C1=NC=NC2=NC(=CN=C12)C |
synonyms |
7-Methyl-4-pteridinecarboxylic acid ethyl ester |
Origin of Product |
United States |
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